3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one: is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a furan ring and a chromene ring, along with a chlorophenyl group and three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. Its structural features suggest it may act on specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. Its application in material science includes the creation of novel polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .
Comparison with Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
Comparison: Compared to these similar compounds, 3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to the presence of the furan ring fused to the chromene ring. This structural feature imparts different chemical reactivity and biological activity. The additional methyl groups also influence its physical properties, such as solubility and melting point, making it distinct from its analogs .
Properties
Molecular Formula |
C20H15ClO3 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H15ClO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3 |
InChI Key |
LIPOSOVBWFVXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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